molecular formula C17H14N2O2 B11843756 2-(3-Methoxyquinoxalin-2-yl)-1-phenylethan-1-one CAS No. 33870-66-5

2-(3-Methoxyquinoxalin-2-yl)-1-phenylethan-1-one

Cat. No.: B11843756
CAS No.: 33870-66-5
M. Wt: 278.30 g/mol
InChI Key: OPQYNJQWSDVUDX-UHFFFAOYSA-N
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Description

2-(3-Methoxyquinoxalin-2-yl)-1-phenylethanone is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, specifically, has garnered attention due to its potential pharmacological properties and its role in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyquinoxalin-2-yl)-1-phenylethanone typically involves the condensation of 3-methoxyquinoxaline with 1-phenylethanone under specific reaction conditions. One common method involves the use of a strong acid catalyst and high temperatures to facilitate the condensation reaction. The reaction is usually carried out in a solvent such as methanol or acetic acid, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyquinoxalin-2-yl)-1-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can have different pharmacological properties and applications in medicinal chemistry .

Scientific Research Applications

2-(3-Methoxyquinoxalin-2-yl)-1-phenylethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyquinoxalin-2-yl)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyquinoxalin-2-yl)-1-phenylethanone is unique due to its specific methoxy substitution, which can enhance its biological activity and selectivity compared to other quinoxaline derivatives. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

CAS No.

33870-66-5

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2-(3-methoxyquinoxalin-2-yl)-1-phenylethanone

InChI

InChI=1S/C17H14N2O2/c1-21-17-15(11-16(20)12-7-3-2-4-8-12)18-13-9-5-6-10-14(13)19-17/h2-10H,11H2,1H3

InChI Key

OPQYNJQWSDVUDX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1CC(=O)C3=CC=CC=C3

Origin of Product

United States

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